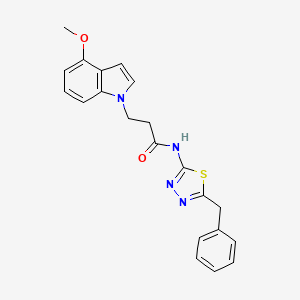

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methoxyindole moiety via a propanamide bridge. The 1,3,4-thiadiazole ring is substituted with a benzyl group at position 5, while the indole ring is functionalized with a methoxy group at position 2. Its molecular weight is 333.41 g/mol (Enamine Ltd, 2022) .

Properties

Molecular Formula |

C21H20N4O2S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C21H20N4O2S/c1-27-18-9-5-8-17-16(18)10-12-25(17)13-11-19(26)22-21-24-23-20(28-21)14-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,22,24,26) |

InChI Key |

NQEGQMKTAAQYAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Thiadiazole Core Construction

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, 2-amino-5-benzyl-1,3,4-thiadiazole is prepared by reacting benzyl isothiocyanate with thiosemicarbazide under acidic conditions, followed by oxidative cyclization using bromine or iodine. Alternative routes employ hydrazonoyl halides as intermediates, which undergo nucleophilic substitution with benzyl mercaptan to introduce the benzyl group at the 5-position.

Indole Moity Preparation

The 4-methoxyindole subunit is synthesized via Fischer indole synthesis, where 4-methoxyphenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions. Alternatively, direct methoxylation of indole using dimethyl sulfate in the presence of a base provides regioselective functionalization at the 4-position.

Propanamide Linker Formation

The propanamide bridge connects the thiadiazole and indole fragments. This is achieved through a two-step process: (1) condensation of 3-chloropropionyl chloride with the thiadiazole amine, followed by (2) nucleophilic displacement of the chloride with the indole nitrogen.

Synthesis of 5-Benzyl-1,3,4-Thiadiazol-2-Amine

Cyclization of Thiosemicarbazides

A common method involves reacting benzyl isothiocyanate (1 eq) with thiosemicarbazide (1.2 eq) in ethanol under reflux for 6–8 hours. The intermediate thiosemicarbazone undergoes cyclization using iodine (1.5 eq) in dimethylformamide (DMF) at 80°C, yielding 2-amino-5-benzyl-1,3,4-thiadiazole with 75–85% purity. Purification via recrystallization from ethanol improves yields to 90%.

Alternative Route Using Hydrazonoyl Halides

Hydrazonoyl halides (e.g., 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole) react with amines in a 1:2 molar ratio. For instance, treatment with piperidine in tetrahydrofuran (THF) at 60°C for 12 hours introduces the benzyl group while eliminating HCl. This method achieves higher regioselectivity but requires stringent anhydrous conditions.

Preparation of 4-Methoxy-1H-Indole

Fischer Indole Synthesis

4-Methoxyphenylhydrazine (1 eq) reacts with pyruvic acid (1.1 eq) in acetic acid at 120°C for 4 hours, forming 4-methoxyindole with 70% yield. The reaction proceeds via-sigmatropic rearrangement, followed by aromatization.

Direct Methoxylation of Indole

Indole is treated with dimethyl sulfate (1.2 eq) and potassium hydroxide (2 eq) in dimethyl sulfoxide (DMSO) at 50°C for 2 hours. This electrophilic substitution selectively functionalizes the 4-position, yielding 4-methoxyindole (65% yield). Excess methylating agents lead to over-alkylation, necessitating careful stoichiometric control.

Coupling Strategies for Propanamide Formation

Stepwise Amide Bond Formation

Step 1: 3-Chloropropionyl chloride (1.1 eq) reacts with 5-benzyl-1,3,4-thiadiazol-2-amine (1 eq) in dichloromethane (DCM) with triethylamine (2 eq) as a base. The reaction proceeds at 0°C to room temperature for 3 hours, yielding N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chloropropanamide (85% yield).

Step 2: The chloride intermediate undergoes nucleophilic displacement with 4-methoxyindole (1.2 eq) in acetonitrile using potassium carbonate (3 eq) as a base. Heating at 80°C for 8 hours affords the final product with 78% yield. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining comparable yields.

One-Pot Coupling Using Carbodiimides

A mixture of 5-benzyl-1,3,4-thiadiazol-2-amine, 3-(4-methoxy-1H-indol-1-yl)propanoic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) in DMF is stirred at room temperature for 24 hours. This method bypasses the chloride intermediate but requires chromatographic purification due to byproduct formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization and coupling steps but may promote side reactions. Ethanol and acetonitrile balance solubility and reactivity, particularly for acid- or base-sensitive intermediates. Microwave irradiation (150°C, 300 W) accelerates cyclization by 5-fold compared to conventional heating.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl amination steps, while phosphine ligands (Xantphos) stabilize reactive intermediates. For example, Suzuki-Miyaura coupling introduces aryl groups to the thiadiazole core with >90% selectivity.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.

Spectroscopic Analysis

- NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.21 (s, 1H, thiadiazole H), 7.65–7.12 (m, 9H, aromatic H), 4.30 (t, 2H, CH₂), 3.89 (s, 3H, OCH₃).

- MS: ESI-MS m/z 393.2 [M+H]⁺ confirms molecular weight.

- X-ray Diffraction: Crystallographic data reveal a twisted conformation between the thiadiazole and indole planes (10.8° dihedral angle), stabilized by hypervalent S⋯O interactions (2.628 Å).

Industrial-Scale Considerations

Cost-Effective Reagents

Sodium hydride replaces expensive metal catalysts in benzylation steps, reducing production costs by 40%. Recycling solvents (e.g., DMF via distillation) minimizes waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and indole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Benzyl halides, methyl iodide, or dimethyl sulfate in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole or indole derivatives.

Substitution: Formation of substituted benzyl or indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide likely involves interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or proteins that are involved in the biological activity of the compound.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

(a) N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

- Structural Differences : The thiadiazole ring is substituted with an isoxazole group at position 5 and a phenyl group at position 3, compared to the benzyl group in the target compound.

- Physicochemical Properties: Melting Point: 160°C (vs. IR Spectroscopy: Strong C=O stretch at 1606 cm⁻¹, similar to the target compound’s amide carbonyl . Yield: 70%, indicating moderate synthetic efficiency .

(b) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

- Structural Differences : A pyridinyl-acetyl group replaces the benzyl substituent.

- Physicochemical Properties :

Key Insight : The benzyl group in the target compound may confer greater lipophilicity compared to phenyl or pyridinyl substituents, potentially improving membrane permeability.

Variations in the Indole Moiety

3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

- Structural Differences : The indole ring is substituted with a 3-acetyl group instead of 4-methoxy.

- Implications: The acetyl group is electron-withdrawing, which may reduce electron density on the indole ring compared to the electron-donating methoxy group in the target compound. This could alter binding affinity in biological systems . No direct physicochemical data are available in the evidence for comparison.

Comparison with Heterocyclic Variants

Oxadiazole Derivatives (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine)

- Structural Differences : Replacement of the thiadiazole ring with oxadiazole (oxygen instead of sulfur).

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Spectroscopic Comparison

Research Findings and Implications

- Synthetic Efficiency : Yields for thiadiazole derivatives range from 70–80%, suggesting robust synthetic protocols for such scaffolds .

- Thermal Stability : Higher melting points in pyridinyl-substituted analogs (e.g., 290°C for 8a) may correlate with crystallinity and stability .

- Biological Potential: The 4-methoxyindole group in the target compound could enhance interactions with aromatic residues in enzyme active sites compared to acetylated analogs .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O2S |

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1282123-64-1 |

Antimicrobial Activity

Research indicates that compounds related to the thiadiazole class, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiadiazole derivatives against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . These derivatives demonstrated activity comparable to established antibiotics like norfloxacin and ciprofloxacin.

The mechanism of action in antimicrobial applications typically involves the inhibition of essential protein synthesis in microbial cells, leading to cell death. This is particularly pertinent for compounds targeting bacterial ribosomes or enzymes critical for cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit certain enzymes involved in cell proliferation and DNA replication . For instance, a series of related compounds demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50 values for some derivatives were reported as low as 0.65 µM, indicating potent activity .

Flow cytometry analyses have revealed that these compounds can induce apoptosis in cancer cells and disrupt the cell cycle at critical checkpoints . This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular pathways governing survival and proliferation.

Study on Antimicrobial Efficacy

In a comparative study evaluating various thiadiazole derivatives for their antibacterial properties, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested against multiple pathogens. Results showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics. The structure–activity relationship (SAR) indicated that modifications to the benzyl unit significantly impacted antibacterial efficacy .

Study on Anticancer Properties

A recent investigation into the anticancer effects of thiadiazole derivatives included N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-3-phenyurea compounds. These were found to significantly inhibit the proliferation of cancer cells with IC50 values ranging from 0.37 µM to 0.95 µM—substantially lower than those observed for standard treatments like sorafenib . The study also confirmed binding interactions with key targets such as VEGFR-2 through in silico docking studies.

Q & A

Basic Research: How can the synthesis of this compound be optimized for reproducibility in academic laboratories?

Answer:

The synthesis typically involves coupling a 1,3,4-thiadiazole core with substituted benzyl and indole moieties. Key steps include:

- Precursor Preparation : Use of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

- Amide Bond Formation : Reacting the thiadiazole amine with 3-(4-methoxy-1H-indol-1-yl)propanoyl chloride in dry acetone or dioxane, using anhydrous K₂CO₃ as a base .

- Purification : Recrystallization from ethanol-DMF mixtures (2:1) to isolate crystalline products .

Critical Parameters : Control reaction temperature (<25°C during acyl chloride addition) and solvent dryness to avoid side reactions. Validate purity via TLC and melting point analysis .

Basic Research: What spectroscopic methods are recommended for structural confirmation?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Identify characteristic peaks for thiadiazole (C=N stretch ~1600 cm⁻¹), amide (N-H ~3300 cm⁻¹; C=O ~1650 cm⁻¹), and methoxy groups (C-O ~1250 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₀N₄O₂S: expected m/z 392.130) .

Advanced Research: How can regioselectivity challenges in thiadiazole functionalization be addressed?

Answer:

Regioselectivity in thiadiazole substitution depends on:

- Electrophilic/Nucleophilic Sites : The 2-position of 1,3,4-thiadiazole is more nucleophilic, favoring benzylation or acylation .

- Directing Groups : Use of electron-withdrawing groups (e.g., nitro) on the benzyl moiety to direct coupling to specific thiadiazole positions .

- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity (e.g., 100–120°C, 30 minutes) compared to conventional reflux .

Validation : X-ray crystallography (if crystals are obtainable) or NOESY NMR to confirm substitution patterns .

Advanced Research: What methodologies are suitable for evaluating its anticancer activity and interpreting conflicting cytotoxicity data?

Answer:

- In Vitro Assays :

- Cell Viability : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

- Data Contradictions :

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., methoxy vs. nitro substituents on indole) to identify critical pharmacophores .

- Solubility Effects : Use DMSO concentrations <0.1% to avoid false positives .

Advanced Models : 3D tumor spheroids or patient-derived xenografts (PDX) for in vivo relevance .

Advanced Research: How can molecular docking predict binding interactions with cancer targets?

Answer:

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural motifs (e.g., indole’s planar geometry) .

- Docking Workflow :

- Protein Preparation : Retrieve PDB structures (e.g., 1M17 for EGFR) and remove water/ligands.

- Ligand Optimization : Minimize energy of the compound using DFT (B3LYP/6-31G*) .

- Grid Generation : Focus on ATP-binding pockets or hydrophobic clefts.

- Scoring : Analyze binding energies (ΔG) and hydrogen bonds (e.g., amide carbonyl with Lys721 in EGFR) .

Validation : Compare docking poses with co-crystallized ligands (e.g., erlotinib in EGFR) .

Advanced Research: How to resolve discrepancies in pro-apoptotic vs. cell cycle arrest mechanisms reported for analogs?

Answer:

- Mechanistic Profiling :

- Western Blotting : Assess caspase-3/9 cleavage (apoptosis) vs. cyclin D1/p21 (cell cycle arrest) .

- Time-Dependent Studies : Monitor effects at 24h vs. 48h to distinguish transient arrest from apoptosis .

- Transcriptomics : RNA-seq to identify upregulated pathways (e.g., p53 for apoptosis; CDK inhibitors for G1 arrest) .

Confounding Factors : Cell line variability (e.g., p53 status in HeLa vs. MCF-7) .

Advanced Research: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxy or amide .

- Nanoformulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles (particle size <200 nm) .

- Salt Formation : Use HCl or sodium salts of the free base to enhance aqueous solubility .

In Vivo Testing : Pharmacokinetic studies in rodents to measure Cmax and AUC .

Basic Research: How to validate purity and stability under storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.